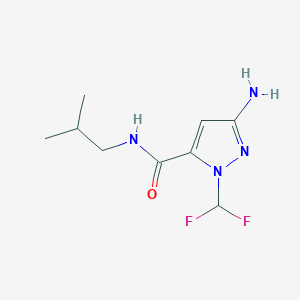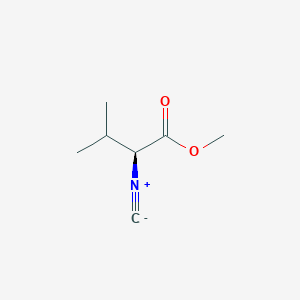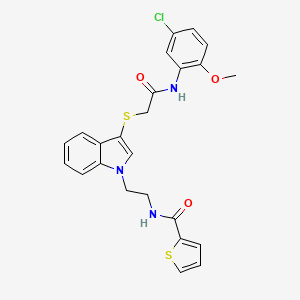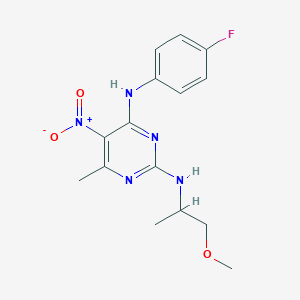
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Mécanisme D'action
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate selectively binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of inflammatory cytokines. This suggests that this compound may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is its high selectivity for BTK, which reduces the risk of off-target effects. However, its relatively short half-life and poor solubility in aqueous solutions may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate. One area of interest is the development of combination therapies with other targeted agents or immunotherapies. Another potential application is the use of this compound in the treatment of autoimmune diseases, where B-cell receptor signaling plays a key role in disease pathogenesis. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of this compound, with the ultimate goal of improving its efficacy and safety in clinical settings.
Méthodes De Synthèse
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of 6-ethoxypyrimidin-4-ol, which is then converted to 6-ethoxypyrimidin-4-yl chloride. The pyrrolidine ring is then synthesized separately, and the two components are combined using a coupling reaction to form this compound.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-(6-ethoxypyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKWLMGLDFONV-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=NC=N1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)
![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)


![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)





![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)
![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)